molecular formula C7H14O2 B11940170 4,4-Dimethylcyclopentane-1,2-diol CAS No. 70197-54-5

4,4-Dimethylcyclopentane-1,2-diol

Cat. No.: B11940170
CAS No.: 70197-54-5
M. Wt: 130.18 g/mol
InChI Key: KGUCQDAECKHULR-UHFFFAOYSA-N
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Description

Significance of Vicinal Diols as Synthetic Intermediates and Chiral Building Blocks

Vicinal diols, which are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms, are of paramount importance in organic synthesis. chemicalbook.com Their utility stems from their ability to be transformed into a wide variety of other functional groups. For instance, the hydroxyl groups can be oxidized to form diketones or cleaved to yield aldehydes or carboxylic acids. Furthermore, they can serve as protecting groups for carbonyl compounds. nih.gov

The stereochemical arrangement of the hydroxyl groups in vicinal diols makes them invaluable as chiral building blocks. nih.gov The synthesis of enantiomerically pure vicinal diols, often achieved through methods like the Sharpless asymmetric dihydroxylation, provides access to a pool of chiral molecules that are crucial for the synthesis of complex, biologically active compounds such as pharmaceuticals and natural products. nist.gov

Overview of Cyclic Diol Research Landscapes

Research into cyclic diols is a vibrant and evolving area of organic chemistry. spectrabase.comchemicalbook.com Current investigations often focus on the development of novel and efficient methods for their synthesis, with a particular emphasis on stereoselectivity. ncert.nic.in This includes the use of metal-catalyzed oxidations, enzymatic resolutions, and asymmetric organocatalysis. byjus.com The unique conformational constraints of cyclic diols also make them interesting subjects for stereochemical and mechanistic studies. Furthermore, their application as ligands in asymmetric catalysis is an area of active exploration.

Structural Context of 4,4-Dimethylcyclopentane-1,2-diol within Cyclopentanoid Systems

The cyclopentane (B165970) ring is a common motif in a vast number of natural products and other biologically significant molecules. orgsyn.org The planarity of a five-membered ring is puckered to relieve ring strain, leading to non-planar conformations such as the "envelope" and "half-chair". docbrown.infouoregon.edu The substituents on the ring influence the preferred conformation.

In the case of this compound, the presence of the gem-dimethyl group at the 4-position significantly influences the conformation of the cyclopentane ring. This, in turn, dictates the spatial relationship between the two hydroxyl groups at the 1- and 2-positions. This fixed orientation is a key feature that can be exploited in stereoselective reactions.

Chemical Compound Data

Below is a table summarizing the key identifying information for this compound.

IdentifierValue
Chemical Name This compound
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
CAS Number 70197-54-5, 66606-40-4

Research Findings on this compound

While specific, in-depth research articles focusing solely on this compound are not abundant in readily accessible literature, its existence and role as a synthetic intermediate are documented.

One notable reaction involving this compound is its use as a precursor in the synthesis of 4,4-dimethylcyclopentene. In a study by Lange and Gottardo, this compound was treated with iodine and triphenylphosphine (B44618) in the presence of imidazole (B134444) in dichloromethane (B109758) to yield the corresponding alkene. chemicalbook.com This transformation underscores the utility of the vicinal diol functionality in elimination reactions to form carbon-carbon double bonds.

The synthesis of this compound can be conceptually approached through the reduction of the corresponding diketone, 4,4-dimethylcyclopentane-1,2-dione. The synthesis of this dione (B5365651) has been reported in the literature, providing a potential pathway to the diol.

Due to the limited availability of specific analytical data for this compound in public databases, a detailed table of its physical and spectroscopic properties cannot be definitively compiled. However, based on the properties of similar cyclopentane diols and related structures, the following characteristics can be anticipated.

PropertyExpected Characteristic
Appearance White to off-white solid or a viscous liquid
Melting Point Expected to be a low-melting solid
Boiling Point Expected to have a relatively high boiling point due to hydrogen bonding
Solubility Likely soluble in polar organic solvents
¹H NMR Spectrum Would show signals for the methyl groups, the methylene (B1212753) protons on the ring, and the methine protons attached to the hydroxyl groups, as well as the hydroxyl protons themselves. The chemical shifts and coupling patterns would be indicative of the specific stereoisomer.
¹³C NMR Spectrum Would exhibit distinct signals for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons, and the two carbons bearing the hydroxyl groups.
IR Spectrum A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching and bending vibrations for the alkyl portions of the molecule.
Mass Spectrum The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical for cyclic alcohols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70197-54-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4,4-dimethylcyclopentane-1,2-diol

InChI

InChI=1S/C7H14O2/c1-7(2)3-5(8)6(9)4-7/h5-6,8-9H,3-4H2,1-2H3

InChI Key

KGUCQDAECKHULR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C1)O)O)C

Origin of Product

United States

Theoretical and Computational Investigations of 4,4 Dimethylcyclopentane 1,2 Diol and Analogues

Conformational Analysis and Ring Pucker Dynamics

The five-membered ring of cyclopentane (B165970) is not planar. To alleviate torsional strain that would arise from an eclipsed planar conformation, the ring puckers into three-dimensional shapes. The conformational landscape of cyclopentane and its derivatives is primarily described by a pseudorotational itinerary that includes two key, low-energy conformations: the envelope and the half-chair.

Theoretical Frameworks for Cyclopentane Ring Conformations

The conformation of a five-membered ring can be described by its puckering parameters. The two principal non-planar conformations are the envelope (C_s symmetry), where one atom is out of the plane of the other four, and the half-chair (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. nih.gov These conformations are energetically very similar and can interconvert through a low-energy process known as pseudorotation, where the pucker appears to rotate around the ring. nih.gov For substituted cyclopentanes, specific conformations are stabilized, and the barrier to interconversion increases.

Envelope and Half-Chair Conformational Preferences in Cyclopentane-1,2-diols

In the parent cyclopentane-1,2-diol, the presence of hydroxyl groups significantly influences the conformational equilibrium. Theoretical calculations on trans-cyclopentane-1,2-diol have identified two primary conformations: an envelope form with two axial hydroxyls (ax,ax) and a half-chair form with two equatorial hydroxyls (eq,eq). rsc.org For cis-cyclopentane-1,2-diol, theoretical studies have shown the existence of two different envelope conformations, both of which feature one axial and one equatorial hydroxyl group (ax,eq). rsc.org

The introduction of a gem-dimethyl group at the C4 position, as in 4,4-dimethylcyclopentane-1,2-diol , is expected to further influence these preferences. The bulky methyl groups will likely introduce steric constraints that disfavor certain puckered forms. For instance, any conformation that leads to significant steric interaction between a methyl group and the vicinal diols would be destabilized. The gem-dimethyl group is expected to anchor the C4 position, potentially restricting the pseudorotational circuit and favoring conformations where the C4 atom is in the flap of an envelope or part of the three-atom plane in a half-chair to minimize steric clashes.

Influence of Vicinal Hydroxyl Groups on Ring Conformation

In cis-cyclopentane-1,2-diol, the hydroxyl groups are on the same side of the ring, making an intramolecular hydrogen bond possible in an ax,eq conformation. rsc.org For the trans isomer, where the hydroxyls are on opposite sides, such an interaction is generally not feasible. In trans-cyclopentane-1,2-diol, the attractive gauche interaction between the two vicinal oxygen atoms can stabilize the diequatorial conformation in solution. researchgate.net

Stereoelectronic Effects in 1,2-Cyclic Diols

Stereoelectronic effects, which involve the interaction of electron orbitals, are crucial for a complete understanding of conformational preferences. wikipedia.org In cyclic diols, hyperconjugation plays a significant role. This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C bond) or a lone pair (n) into an adjacent empty antibonding orbital (σ*).

A key stereoelectronic interaction is the anomeric effect, which has been suggested to be a more fundamental phenomenon than previously realized, extending even to carbocyclic systems like cyclopentanol (B49286). rsc.orgresearchgate.net This effect often favors conformations that are sterically hindered but electronically stabilized. For instance, in cyclopentanol, the hydroxyl group shows a preference for the axial orientation at the flap of the envelope, a conformation stabilized by stereoelectronic interactions. researchgate.net In cis-cyclopentane-1,2-diol, the most stable conformation also features an axial hydroxyl group at the envelope flap. researchgate.net These effects arise from stabilizing n_O -> σ_C-C and σ_C-H -> σ_C-O interactions that depend on the specific geometry of the conformer.

Quantum Chemical Calculations

To quantify the subtle energy differences between conformers and to obtain precise geometric data, quantum chemical calculations are indispensable tools. Methods like ab initio and Density Functional Theory (DFT) provide a detailed picture of the potential energy surface of these molecules.

Ab Initio and Density Functional Theory (DFT) Studies on Energetics and Geometries

Computational studies have been performed on the parent cyclopentane-1,2-diols, providing valuable data on their conformational energetics. Ab initio and molecular mechanics (MM) calculations have been used to investigate these systems. rsc.org

For trans-cyclopentane-1,2-diol, both MM and ab initio calculations identified an envelope conformation with two axial hydroxyls (3A) and a half-chair conformer with diequatorial hydroxyls (3B). The relative energy (ΔE) between these conformers was calculated to be 2.9 kcal/mol by MM and 0.70 kcal/mol by ab initio methods, with the diequatorial half-chair being more stable. rsc.org For cis-cyclopentane-1,2-diol, calculations revealed two distinct envelope conformations (2A and 2B), both possessing one equatorial and one axial hydroxyl group. rsc.org

Below is a table summarizing the calculated energy differences for the conformers of the parent trans-cyclopentane-1,2-diol, which serves as a foundational model.

Conformer of trans-Cyclopentane-1,2-diolConformationHydroxyl OrientationCalculation MethodRelative Energy (ΔE) (kcal/mol)Reference
3A EnvelopeDiaxial (ax,ax)MM2.9 rsc.org
3B Half-ChairDiequatorial (eq,eq)MM0.0 rsc.org
3A EnvelopeDiaxial (ax,ax)Ab Initio0.70 rsc.org
3B Half-ChairDiequatorial (eq,eq)Ab Initio0.0 rsc.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of Diol Systems

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscapes of flexible molecules like diols. While specific MM and MD studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous cyclopentane and diol systems.

MM calculations are frequently employed to determine the stable conformations and relative energies of cyclic alcohols and diols. For instance, studies on cyclopentanol and cis- and trans-cyclopentane-1,2-diol have utilized MM methods to identify optimized geometries, which are typically envelope or half-chair conformations. nih.gov The introduction of a gem-dimethyl group at the C4 position, as in this compound, is expected to significantly influence the ring's conformational preferences. The gem-dimethyl effect, also known as the Thorpe-Ingold effect, suggests that these substituents can alter bond angles and favor certain cyclic conformations, potentially to relieve steric strain. acs.orgresearchgate.net This effect can lead to a less strained ring system compared to the unsubstituted counterpart when referenced against linear alkanes. acs.org

MD simulations build upon MM by introducing the dimension of time, allowing for the observation of molecular motion and the exploration of the conformational space at finite temperatures. researchgate.netnih.gov For a molecule like this compound in a solvent, an MD simulation would reveal the dynamics of ring puckering, the motion of the hydroxyl groups, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. The choice of an appropriate force field, which includes parameters for bond lengths, angles, dihedrals, and non-bonded interactions, is critical for the accuracy of these simulations. researchgate.netrsc.org For diol systems, force fields like GLYCAM and AMBER have been developed and refined to accurately model carbohydrates and related polyhydroxylated compounds. researchgate.netrsc.org

A hypothetical MD simulation of this compound would likely show that the cyclopentane ring is not static but dynamically interconverts between various low-energy envelope and half-chair conformations. The presence of the bulky gem-dimethyl group would likely restrict the range of accessible conformations compared to an unsubstituted cyclopentane diol.

Table 1: Representative Conformational Data for Cyclopentane Derivatives from Theoretical Studies

CompoundMethodMost Stable ConformationKey Findings
CyclopentanolMM & ab initioUnsymmetric envelope (hydroxyl axial)The hydroxyl group shows a preference for the axial position at the fold of the envelope. nih.gov
cis-Cyclopentane-1,2-diolMM & ab initioEnvelope (one OH axial, one equatorial)The most stable conformation features an axial hydroxyl group at the fold of the envelope. nih.gov
trans-Cyclopentane-1,2-diolMM & ab initioDiequatorial conformationThe gauche interaction between the vicinal oxygen atoms stabilizes the diequatorial form. nih.gov
5,5-DimethylcyclopentadieneDFTDistorted envelopeGem-dimethyl substitution increases the angle between the methyl groups and decreases the adjacent ring angle. nih.gov

This table is illustrative and based on findings for analogous compounds, as direct data for this compound is not available.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding is a key factor governing the conformation and reactivity of vicinal diols. In this compound, a hydrogen bond can form between the two hydroxyl groups (O-H···O). The strength and geometry of this interaction are highly dependent on the dihedral angle between the two C-O bonds and the orientation of the hydroxyl hydrogen atoms.

Computational methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations, are well-suited for characterizing these weak interactions. The molecular tailoring approach (MTA) is a specific computational technique that allows for the accurate estimation of the energy of intramolecular hydrogen bonds by systematically dissecting the molecule into fragments. nih.gov For vicinal diols, the presence of an intramolecular hydrogen bond can significantly stabilize certain conformations. osti.gov For example, in trans-cyclopentane-1,2-diol, the attractive gauche interaction between the hydroxyl groups contributes to the stability of the diequatorial conformation. nih.gov

In the case of this compound, both cis and trans isomers are possible.

In cis-4,4-dimethylcyclopentane-1,2-diol , the two hydroxyl groups are on the same face of the ring. This proximity would facilitate the formation of a strong intramolecular hydrogen bond, likely leading to a more rigid structure where the O-H···O distance is minimized.

In trans-4,4-dimethylcyclopentane-1,2-diol , the hydroxyl groups are on opposite faces of the ring. While a direct intramolecular hydrogen bond is not possible in a low-energy conformation, interactions with solvent molecules would become dominant.

The strength of the intramolecular hydrogen bond can be quantified by calculating the energy difference between the hydrogen-bonded conformation and a conformation where such an interaction is absent (e.g., by rotating one of the hydroxyl groups). Natural Bond Orbital (NBO) analysis is another computational tool that can provide insights into the nature of the hydrogen bond by examining the delocalization of electron density from the lone pair of the acceptor oxygen to the antibonding orbital of the donor O-H bond.

Computational Predictions of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the identification and structural elucidation of novel compounds and can help in interpreting experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT calculations. By calculating the magnetic shielding tensors for each nucleus in a given molecular geometry, one can obtain theoretical chemical shifts that often show excellent correlation with experimental values. For this compound, DFT calculations could be used to predict the chemical shifts for the different stereoisomers (cis and trans) and for various conformations of each isomer. This would be particularly useful for assigning the signals of the diastereotopic protons in the methylene (B1212753) groups of the cyclopentane ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level, and the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. For a diol, the O-H stretching region of the IR spectrum is particularly informative. The presence of intramolecular hydrogen bonding in the cis isomer of this compound would be expected to result in a red-shifted (lower frequency), broadened O-H stretching band compared to the free O-H stretching bands that would be expected for the trans isomer in a non-polar solvent.

Table 2: Hypothetical Predicted Spectroscopic Data for cis-4,4-Dimethylcyclopentane-1,2-diol

Spectroscopic ParameterPredicted Value/RangeComments
¹H NMR Chemical Shift (CH-OH)3.5 - 4.2 ppmThe exact shift would be sensitive to the conformation and hydrogen bonding.
¹³C NMR Chemical Shift (C-OH)70 - 80 ppmThe chemical shift would differ for the cis and trans isomers.
¹³C NMR Chemical Shift (C(CH₃)₂)35 - 45 ppmQuaternary carbon signal.
IR Frequency (O-H stretch, H-bonded)3400 - 3500 cm⁻¹A broad band indicative of intramolecular hydrogen bonding.
IR Frequency (O-H stretch, free)~3600 cm⁻¹A sharper band, more likely to be observed for the trans isomer or in dilute solution in a non-polar solvent.

This table contains hypothetical data based on general principles of computational spectroscopy and data for similar compounds, as specific published predictions for this compound are not available.

DFT methods, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-31G* or larger), are commonly used for these types of spectroscopic predictions. nih.govrsc.org Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and thus UV-Vis spectra, although for a saturated diol like this compound, significant absorption would only be expected in the far UV region.

Chemical Reactivity and Derivatization Pathways of 4,4 Dimethylcyclopentane 1,2 Diol

Oxidation Reactions

The oxidation of 4,4-dimethylcyclopentane-1,2-diol can proceed via two main pathways: selective oxidation to a carbonyl compound or oxidative cleavage of the C1-C2 bond.

Selective Oxidation of Diols to Carbonyl Compounds

The selective oxidation of a vicinal diol to an α-hydroxyketone is a valuable transformation in organic synthesis. While specific studies on the selective oxidation of this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on similar cyclic diols. nih.gov Catalytic systems have been developed for the selective mono-oxidation of 1,2-diols to the corresponding α-hydroxy ketones, which can limit further oxidation and undesired side reactions like C-C bond cleavage. nih.gov

One such system employs a manganese catalyst with hydrogen peroxide as the oxidant. For cyclic 1,2-diols, this method has shown to be effective, though selectivity can be influenced by ring strain. nih.gov In the case of cyclopentane-1,2-diols, while conversion to α-hydroxy ketones is observed, the selectivity can be lower compared to six-membered rings, with the potential for multiple by-products. nih.gov The reaction is believed to proceed through a selective oxidizing species, with trans-diols often showing greater reactivity than their cis-isomers. nih.gov

The expected product from the selective oxidation of this compound would be 4,4-dimethyl-2-hydroxycyclopentan-1-one .

Table 1: Representative Conditions for Selective Oxidation of Vicinal Diols

Catalyst SystemOxidantSolventTemperatureTypical SubstratesProduct Type
Mn(ClO₄)₂ / Pyridine-2-carboxylic acidH₂O₂AcetonitrileAmbientCyclic and acyclic 1,2-diolsα-Hydroxyketone

This table presents a representative catalytic system for the selective oxidation of vicinal diols based on published research on similar compounds.

Oxidative Cleavage Reactions

A characteristic reaction of vicinal diols is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction typically yields two carbonyl compounds, the nature of which depends on the substitution pattern of the original diol. chemistrysteps.commasterorganicchemistry.com Common reagents for this transformation are periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com

When this compound is subjected to these conditions, the C1-C2 bond is cleaved, leading to the formation of a single dicarbonyl compound. The reaction with periodic acid is believed to proceed through a cyclic periodate (B1199274) ester intermediate. chemistrysteps.com

The product of the oxidative cleavage of this compound is 4,4-dimethyl-heptane-1,7-dial .

Table 2: Reagents for Oxidative Cleavage of Vicinal Diols

ReagentTypical SolventsKey Features
Periodic Acid (HIO₄) or Sodium Periodate (NaIO₄)Water, Methanol, TetrahydrofuranHighly selective for vicinal diols. The reaction is often rapid and quantitative. rsc.org
Lead Tetraacetate (Pb(OAc)₄)Acetic acid, BenzeneEffective for both cis and trans diols, though cis-diols may react faster.

Rearrangement Reactions

Vicinal diols, under acidic conditions, are known to undergo rearrangement reactions, most notably the pinacol (B44631) rearrangement.

Pinacol-Type Rearrangements of Vicinal Diols

The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a carbonyl compound, specifically a ketone, through a 1,2-migration of a substituent. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The mechanism involves the protonation of one hydroxyl group, followed by the loss of a water molecule to form a carbocation. Subsequently, a group from the adjacent carbon migrates to the carbocationic center, leading to a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final ketone product. wikipedia.orglibretexts.org

In the case of an unsymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation. wikipedia.orgchemistrysteps.com For this compound, both hydroxyl groups are on secondary carbons. Protonation of either hydroxyl group would lead to a secondary carbocation. The subsequent migration of a group from the adjacent carbon is governed by migratory aptitude. In this specific molecule, the potential migrating groups are a methyl group and a methylene (B1212753) group of the cyclopentane (B165970) ring.

The pinacol rearrangement of this compound is expected to yield 3,3,4-trimethylcyclopentan-1-one as a likely product, resulting from the migration of a methyl group. Ring expansion or contraction is another possibility in cyclic systems. wikipedia.org

Table 3: General Steps of the Pinacol Rearrangement

StepDescription
1Protonation of a hydroxyl group by an acid catalyst. masterorganicchemistry.comchemistrysteps.com
2Loss of a water molecule to form a carbocation. masterorganicchemistry.comchemistrysteps.com
31,2-migration of a substituent (alkyl, aryl, or hydride) to the carbocation center. wikipedia.orglibretexts.org
4Deprotonation of the resulting oxonium ion to yield a ketone.

Other Skeletal Rearrangements

Beyond the classic pinacol rearrangement, other skeletal rearrangements can be envisioned, particularly given the strained five-membered ring system. However, specific literature detailing alternative skeletal rearrangements for this compound is not prominent. The general principles of carbocation chemistry would govern any such transformations, with the driving force being the formation of a more stable carbocationic intermediate.

Derivatization Strategies for Functionalization

The hydroxyl groups of this compound serve as handles for a variety of derivatization reactions, allowing for the introduction of other functional groups and the construction of more complex molecular architectures.

One documented derivatization is the conversion of this compound to 4,4-dimethylcyclopentene . This elimination reaction can be achieved using reagents such as triphenylphosphine (B44618) and iodine in the presence of imidazole (B134444). chemicalbook.com This transformation opens up the possibility of further functionalization of the newly formed double bond.

Furthermore, the diol can be used as a starting material for the synthesis of various heterocyclic and polyfunctionalized cyclopentane derivatives. mdpi.comresearchgate.netresearchgate.net The strategies could involve:

Esterification or etherification of the hydroxyl groups to introduce protecting groups or to modify the molecule's properties.

Conversion to cyclic acetals or ketals by reacting with aldehydes or ketones, which can serve as protecting groups for the diol functionality.

Substitution reactions after converting the hydroxyl groups into better leaving groups (e.g., tosylates or mesylates).

These derivatization pathways underscore the utility of this compound as a building block in organic synthesis.

Mono- and Di-Tosylation for Hydroxyl Group Activation and Protection

The conversion of alcohols to tosylates (p-toluenesulfonates) is a common strategy to transform a poor leaving group (hydroxide) into an excellent one (tosylate). This activation allows for subsequent nucleophilic substitution or elimination reactions. The reaction involves treating the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270) or triethylamine. nih.govmasterorganicchemistry.com

Depending on the stoichiometry of the reagents, either mono- or di-tosylation can be achieved. The selective mono-tosylation of a diol can be challenging but can be accomplished using specific catalysts or by controlling reaction conditions. For instance, the use of organotin compounds like dibutyltin (B87310) oxide has been shown to facilitate regioselective tosylation of diols.

The general reaction for the tosylation of an alcohol is as follows:

ROH + TsCl + Base → ROTs + Base·HCl

For this compound, the reaction would proceed as follows, yielding either the mono- or di-tosylate.

Table 1: Representative Conditions for Tosylation of Diols

Reagent/CatalystBaseSolventTemperatureProduct
p-Toluenesulfonyl chloride (1 eq.)PyridineDichloromethane (B109758)0 °C to room temp.Mono-tosylate
p-Toluenesulfonyl chloride (2.2 eq.)PyridineDichloromethane0 °C to room temp.Di-tosylate
Dibutyltin oxide (cat.), TsClTriethylamineTolueneRoom temp. to refluxRegioselective mono-tosylate

Note: These are general conditions and may need optimization for this compound.

The stereochemistry of the diol (cis or trans) will influence the relative reactivity of the two hydroxyl groups. In the case of a cis-diol, both hydroxyl groups are on the same face of the ring, which may allow for intramolecular interactions that could affect the rate and selectivity of tosylation.

Formation of Cyclic Acetals and Ketals as Protecting Groups

The reaction of 1,2-diols with aldehydes or ketones in the presence of an acid catalyst is a common method for protecting the diol functionality by forming a cyclic acetal (B89532) or ketal. youtube.comlibretexts.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org The five-membered ring of the resulting dioxolane is generally stable to basic and nucleophilic conditions, making it an effective protecting group.

For this compound, reaction with a ketone such as acetone (B3395972) would yield a protected diol. The formation of the cyclic acetal is highly dependent on the stereochemistry of the diol. Cis-diols readily form cyclic acetals because the two hydroxyl groups are in close proximity on the same face of the ring, allowing for easy cyclization. pdx.edu In contrast, trans-diols, where the hydroxyl groups are on opposite faces of the ring, are generally unable to form cyclic acetals with ketones like acetone due to steric constraints. pdx.edu

The general reaction for cyclic acetal formation is:

Diol + Ketone (e.g., Acetone) + H⁺ ⇌ Cyclic Acetal + H₂O

Table 2: Conditions for Cyclic Acetal Formation from Diols

Ketone/AldehydeAcid CatalystSolventConditions
Acetonep-Toluenesulfonic acid (catalytic)Acetone (excess)Room temperature to reflux
2,2-DimethoxypropanePyridinium p-toluenesulfonate (PPTS)DichloromethaneRoom temperature
BenzaldehydeZinc ChlorideTolueneReflux with Dean-Stark trap

Note: These are general conditions and would likely be effective for the cis-isomer of this compound.

Esterification and Etherification Reactions

The hydroxyl groups of this compound can undergo esterification and etherification, which are fundamental reactions of alcohols.

Esterification involves the reaction of the diol with a carboxylic acid or its derivative (e.g., acid chloride, acid anhydride) to form an ester. The reaction with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification). The use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) provides a more efficient route to ester formation. Depending on the stoichiometry, mono- or di-esters can be synthesized.

A representative esterification reaction with acetic anhydride (B1165640) is:

Diol + Acetic Anhydride + Base → Diacetate + Base·H⁺

Etherification , the formation of an ether linkage (C-O-C), can be achieved through methods such as the Williamson ether synthesis. byjus.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For a diol, this can lead to the formation of mono- or di-ethers. The synthesis of ethers can also be accomplished via acid-catalyzed dehydration of alcohols, though this is less suitable for producing unsymmetrical ethers. byjus.com

A general Williamson ether synthesis reaction is:

ROH + NaH → RO⁻Na⁺ + H₂

RO⁻Na⁺ + R'X → ROR' + NaX

Table 3: General Conditions for Esterification and Etherification of Alcohols

ReactionReagentBase/CatalystSolvent
EsterificationAcetic AnhydridePyridineDichloromethane
EsterificationBenzoyl ChlorideTriethylamineDichloromethane
EtherificationMethyl IodideSodium HydrideTetrahydrofuran
EtherificationBenzyl BromidePotassium HydroxideDimethylformamide

Note: These are general conditions and their applicability to this compound would need experimental verification.

One documented reaction of this compound is its conversion to 4,4-dimethylcyclopentene. This is an elimination reaction, a form of derivatization, achieved by treating the diol with iodine, triphenylphosphine, and imidazole. chemicalbook.com This reaction proceeds via the formation of an intermediate that facilitates the removal of both hydroxyl groups to form a double bond.

Applications of 4,4 Dimethylcyclopentane 1,2 Diol in Advanced Organic Synthesis

As Chiral Building Blocks and Synthetic Intermediates

With two adjacent stereocenters, 4,4-dimethylcyclopentane-1,2-diol can exist as chiral isomers. This inherent chirality, combined with its constrained five-membered ring, makes it a significant precursor for creating stereochemically complex and diverse molecular architectures. Optically pure 1,2-diols are highly sought-after motifs in asymmetric synthesis, serving as key intermediates for pharmaceuticals and as chiral auxiliaries. nih.gov

Role in the Total Synthesis of Complex Natural Products

While direct total synthesis examples employing this compound are not extensively documented, its structural motifs are present in natural products. For instance, substituted cyclopentane-1,2-diones, which can be synthesized from or converted to their corresponding diols, have been identified in natural sources like coffee. uoregon.edu The synthesis of these diones, such as 3,4-dimethylcyclopentane-1,2-dione, has been achieved through methods like the alkylation of diketodiesters followed by hydrolysis and decarboxylation. uoregon.edu The rigid cyclopentane (B165970) frame provided by this compound is a key feature in the strategic assembly of such natural products and their analogues.

Precursors for Pharmaceutically Relevant Scaffolds

The cyclopentane ring is a common scaffold in many biologically active compounds. This compound serves as a valuable starting material for creating these important structures. Through chemical modification, the diol can be converted into other useful intermediates. A key reaction is its dehydration to produce 4,4-dimethylcyclopentene. evitachem.comchemicalbook.com This transformation is often accomplished using reagents like iodine and triphenylphosphine (B44618) in dichloromethane (B109758). evitachem.comchemicalbook.com

This resulting cyclopentene (B43876) derivative is a versatile intermediate for synthesizing more complex molecules, including those with pharmaceutical applications. evitachem.com The general importance of chiral 1,2-diols as building blocks is well-established in the synthesis of drugs such as the anti-nausea medication aprepitant. nih.gov The structural features of this compound make it a prime candidate for the development of novel pharmaceutically relevant scaffolds.

Utilization in the Construction of Macrocyclic and Heterocyclic Systems

The precise geometry and reactive diol functionality of this compound make it a suitable precursor for constructing larger, complex structures like macrocycles and heterocycles. Diols are common building blocks in the synthesis of these molecular architectures. amazonaws.comdeakin.edu.au

Macrocycles are often assembled through reactions that link precursor molecules, and diols are frequently used as one of the key components. deakin.edu.au For example, norbornane (B1196662) 1,2-diols, which share the feature of a cyclic diol, have been used to form thermodynamically stable boronate esters, which then self-assemble into covalent organic macrocycles. deakin.edu.au Similarly, this compound could be reacted with reagents like diboronic acids to form giant macrocyclic structures.

In heterocyclic synthesis, the diol functionality can be transformed to participate in ring-forming reactions. The synthesis of various five- and six-membered heterocycles often involves multi-step processes where a molecule like this compound could serve as the foundational scaffold. mdpi.comnih.gov

Contributions to Polymer Chemistry and Materials Science

In the realm of materials science, the structure of this compound offers unique advantages for polymer synthesis. The rigidity of its dimethyl-substituted cyclopentane ring can impart desirable thermal and mechanical properties to the resulting polymers.

Role as Monomers for Polycarbonate Diol Synthesis

This compound is a suitable monomer for producing aliphatic polycarbonate diols (PCDLs). These PCDLs are important prepolymers, primarily used as the soft segment in the synthesis of high-performance polyurethanes, which find use in coatings, synthetic leathers, and elastic fibers. google.comresearchgate.net

The synthesis of PCDLs is typically a two-step condensation polymerization involving an aliphatic diol and a carbonate source like dimethyl carbonate (DMC) or urea. google.comresearchgate.netnih.gov The process generally involves an initial transesterification reaction followed by a polycondensation step to build the polymer chain to the desired molecular weight. researchgate.netnih.gov A variety of catalysts, including alkali metal salts and metal acetates, can be used to facilitate the reaction. researchgate.netnih.gov By incorporating a rigid cyclic diol like this compound, the resulting polycarbonate can gain enhanced properties.

Table 1: Typical Reaction Parameters for Polycarbonate Diol Synthesis

Parameter Details Relevant Compounds
Reactants An aliphatic diol and a carbonate source. This compound, Dimethyl carbonate (DMC), Urea
Catalysts Homogeneous or heterogeneous catalysts. Sodium acetate (B1210297) (CH3COONa), Potassium nitrate (B79036) on alumina (B75360) (KNO3/γ-Al2O3), Dibutyltin (B87310) oxide
Reaction Type Two-step condensation polymerization. Transesterification, Polycondensation

| Applications | Precursors for polyurethanes. | Coatings, Synthetic leather, Spandex fibers |

This table presents generalized data based on typical synthesis methods for polycarbonate diols. google.comresearchgate.netresearchgate.netnih.gov

Integration into Novel Polymer Architectures

The integration of rigid cycloaliphatic diols into polymer backbones is a key strategy for developing novel materials with superior performance. The inclusion of monomers like this compound can significantly enhance the properties of polymers such as polyesters and copolyesters.

For instance, the use of rigid diols like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) in terephthalate-based copolyesters has been shown to produce amorphous materials with high glass transition temperatures (Tg) and excellent impact resistance. researchgate.net These properties make them competitive with materials like polycarbonate. The rigid five-membered ring of this compound would be expected to impart similar benefits, disrupting chain packing to prevent crystallization—thus ensuring clarity—while increasing the polymer's thermal stability and toughness. This makes it a promising candidate for creating advanced, high-performance polymers.

Role as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are organic molecules that bind to a central metal atom to form a catalyst. In asymmetric catalysis, the chirality of the ligand is transferred to the substrate of a reaction, leading to the preferential formation of one enantiomer over the other. Diols are a common class of precursors for chiral ligands due to their stereochemically well-defined structures and the relative ease with which they can be modified.

Design and Synthesis of Ligands Derived from a Hypothetical Chiral Diol

The design of a chiral ligand from a diol like this compound would typically involve the conversion of the hydroxyl groups into coordinating moieties such as phosphines, phosphoramidites, or other heteroatomic groups. The gem-dimethyl group on the cyclopentane ring would provide steric bulk, which could influence the chiral environment around the metal center.

The synthesis would likely proceed through a multi-step sequence. A common approach for synthesizing phosphoramidite (B1245037) ligands, for example, involves the reaction of the diol with phosphorus trichloride (B1173362) to form a dichlorophosphite (B8498940) intermediate. This intermediate is then reacted with a chiral or achiral amine to yield the final phosphoramidite ligand.

Table 1: Hypothetical Synthesis of a Phosphoramidite Ligand from this compound

StepReactantsReagentsProduct
1This compoundPhosphorus trichloride, Triethylamine4,4-Dimethylcyclopentane-1,2-diyl phosphorochloridite
24,4-Dimethylcyclopentane-1,2-diyl phosphorochloriditeDesired Amine (e.g., Diethylamine)(4,4-Dimethylcyclopentane-1,2-diyl) diethylphosphoramidite

This table represents a generalized synthetic route and is not based on published data for the specific target compound.

Performance in Transition Metal-Catalyzed Asymmetric Reactions

Once synthesized, the performance of a new chiral ligand would be evaluated in various transition metal-catalyzed asymmetric reactions. These could include hydrogenations, hydroformylations, allylic alkylations, and Diels-Alder reactions, among others. The effectiveness of the catalyst is typically measured by the yield of the product and the enantiomeric excess (ee), which indicates the degree of stereoselectivity.

For a hypothetical ligand derived from this compound, researchers would screen its performance with different metals (e.g., rhodium, palladium, iridium, copper), substrates, and reaction conditions to determine its scope and limitations.

Table 2: Hypothetical Performance Data for a Ligand Derived from this compound in a Rhodium-Catalyzed Asymmetric Hydrogenation

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Pressure (bar)Conversion (%)Enantiomeric Excess (ee, %)
Methyl acetamidoacrylate1Methanol2510>99Data Not Available
Itaconic acid dimethyl ester1Toluene2510>99Data Not Available

This table illustrates the type of data that would be collected to evaluate a new chiral ligand. The values for enantiomeric excess are not available as no such studies have been published.

Advanced Spectroscopic and Analytical Methodologies for Diol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Elucidation and Conformational Analysis

Proton NMR (¹H NMR) would be the first step in analyzing 4,4-Dimethylcyclopentane-1,2-diol. This technique identifies the different types of hydrogen atoms (protons) in the molecule. For this specific diol, one would expect to observe distinct signals for the protons on the cyclopentane (B165970) ring and the hydroxyl (-OH) groups. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment. For instance, the protons attached to the carbons bearing the hydroxyl groups (C1 and C2) would typically appear at a lower field (higher ppm value) than the other ring protons. Furthermore, the splitting of these signals (spin-spin coupling) would reveal the number of neighboring protons, allowing for the mapping of proton-proton adjacencies around the ring. The magnitude of the coupling constants (J-values) could also provide critical insights into the dihedral angles between adjacent protons, which is fundamental for determining the preferred conformation of the five-membered ring (e.g., envelope or twist).

Carbon-13 (¹³C) NMR for Carbon Framework Characterization

Complementing the ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy would be used to characterize the carbon skeleton of this compound. A standard ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. For this molecule, one would anticipate signals corresponding to the two hydroxyl-bearing carbons (C1 and C2), the quaternary carbon (C4) bonded to two methyl groups, the two equivalent methyl carbons, and the remaining ring carbons (C3 and C5). The chemical shifts of the C1 and C2 carbons would be significantly downfield due to the deshielding effect of the attached oxygen atoms.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assemble the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, visually connecting signals from protons that are on adjacent carbons. google.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming C-H one-bond connectivities. google.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire framework by showing correlations between protons and carbons that are two or three bonds apart. google.com For example, an HMBC experiment would show a correlation between the protons of the methyl groups and the quaternary carbon (C4), as well as the adjacent ring carbon (C3 and C5).

Lanthanide Induced Shift (LIS) for Stereochemical and Conformational Studies

In cases where NMR signals are overlapped or conformational analysis is complex, Lanthanide Induced Shift (LIS) reagents can be employed. These are paramagnetic lanthanide complexes, such as Eu(fod)₃, that can coordinate with functional groups like the hydroxyls in a diol. Upon coordination, the reagent induces significant changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton from the lanthanide ion. By analyzing these shifts, chemists can deduce complex stereochemical relationships and gain a more refined understanding of the molecule's three-dimensional shape in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass, and thus the molecular weight and elemental formula, of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a new or known compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). For this compound, the expected molecular formula is C₇H₁₄O₂. HRMS would be used to measure its exact mass and compare it to the calculated theoretical mass. A close match between the experimental and theoretical mass would provide unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Without access to peer-reviewed studies or database entries containing this specific information for this compound, the application of these powerful analytical techniques to this particular molecule can only be described in these general, predictive terms.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When this compound is subjected to ionization, typically by electron impact (EI), it forms an energetically unstable molecular ion (M⁺) that undergoes fragmentation. The analysis of these fragment ions provides a molecular fingerprint that is invaluable for structural confirmation.

The fragmentation of cyclic alcohols is influenced by the stability of the resulting carbocations and neutral losses. whitman.eduslideshare.net For this compound (molecular weight: 130.18 g/mol ), several key fragmentation pathways are anticipated:

α-Cleavage: The bond adjacent to the oxygen atom can break. Cleavage of a C-C bond in the ring is a common pathway for cyclic alcohols. wikipedia.org The most significant α-cleavage would likely be the loss of a methyl radical (•CH₃, mass = 15) from the molecular ion, leading to a fragment ion at m/z 115. This cleavage is favorable as it can result in a stabilized carbocation.

Loss of Water: A characteristic fragmentation for alcohols is the elimination of a neutral water molecule (H₂O, mass = 18). whitman.edu This process would yield a prominent peak at m/z 112 (M-18).

Ring Cleavage: The cyclopentane ring itself can undergo fragmentation. whitman.edu This process is often complex but typically involves the loss of neutral ethylene (B1197577) (C₂H₄, mass = 28) or other small hydrocarbon fragments. whitman.edunsf.gov For example, a break across the ring could lead to the expulsion of an ethyl radical (•C₂H₅, mass = 29), resulting in a fragment at m/z 101, or an ethylene molecule, leading to a fragment at m/z 102.

Combined Fragmentation: Sequential fragmentation events are common. For instance, the M-18 ion (m/z 112) could subsequently lose a methyl group to produce a fragment at m/z 97.

The stability of the carbocation formed plays a crucial role in determining the relative abundance of the fragment ions. chemguide.co.uklibretexts.org The base peak in the spectrum, the most intense peak, often corresponds to the most stable fragment ion formed. chemguide.co.uk For substituted cycloalkanes, fragments resulting from the loss of the substituent are common, meaning the peak at m/z 115 (loss of methyl) is expected to be significant. youtube.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
130 [C₇H₁₄O₂]⁺ Molecular Ion (M⁺)
115 [C₆H₁₁O₂]⁺ Loss of a methyl radical (•CH₃)
112 [C₇H₁₂]⁺ Loss of a water molecule (H₂O)
97 [C₆H₉O]⁺ Loss of H₂O and •CH₃
84 [C₅H₈O]⁺ Ring cleavage and subsequent losses

LC-MS and GC-MS for Mixture Analysis and Purity Assessment

Chromatographic techniques coupled with mass spectrometry are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound can be analyzed by GC-MS, likely after derivatization to increase its volatility and reduce peak tailing associated with the polar hydroxyl groups. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides mass data for identification. This method is highly effective for quantifying the purity of a synthesized batch of this compound by separating it from starting materials, solvents, and by-products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for analyzing less volatile or thermally sensitive compounds in liquid mixtures. nih.gov It is particularly powerful for analyzing biological matrices where this compound might be present as a metabolite. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is a common method for separating diols from impurities. nih.govresearchgate.net In this technique, a polar mobile phase is used with a non-polar stationary phase. This compound, being a polar compound, would have a relatively short retention time compared to non-polar impurities. The eluent from the HPLC column is directed into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and typically shows a strong signal for the protonated molecular ion [M+H]⁺. LC-MS can be used to establish the purity of the compound, including its enantiomeric purity if a chiral stationary phase is used in the HPLC. acs.orgnih.gov

Derivatization for Enhanced MS Detection and Profiling

Derivatization is a chemical modification process used to improve the analytical properties of a compound for MS analysis. spectroscopyonline.com For diols like this compound, derivatization can enhance ionization efficiency, improve chromatographic behavior, and induce characteristic fragmentation patterns that aid in identification. nih.govresearchgate.net

Boronic Acid Derivatization: Vicinal diols, those with hydroxyl groups on adjacent carbons like this compound, react readily with boronic acids in neutral or basic conditions to form stable, cyclic boronate esters. nih.govresearchgate.net This is a highly specific reaction for the 1,2-diol functional group. The resulting derivative often has improved volatility for GC-MS and enhanced ionization efficiency for LC-MS. nih.govresearchgate.net Using a derivatizing agent that contains a specific element or group, such as 6-bromo-3-pyridinylboronic acid (BPBA), can introduce a unique isotopic signature (from the bromine atoms ⁷⁹Br and ⁸¹Br), making the derivatized diol easily recognizable in a complex mass spectrum. nih.govescholarship.org

Acylation: This is a common derivatization method where the hydroxyl groups are converted to esters (e.g., acetates or trifluoroacetates). researchgate.net This process, typically using an acyl anhydride (B1165640) or acyl chloride, replaces the active hydrogens of the hydroxyl groups, which reduces the compound's polarity and increases its volatility for GC analysis. The resulting derivatives also tend to exhibit cleaner and more predictable fragmentation in the mass spectrometer.

Table 2: Common Derivatization Reagents for Diol Analysis in MS

Derivatization Method Reagent Example Purpose
Boronate Ester Formation Phenylboronic Acid Increases MS signal and specificity for vicinal diols. nih.govresearchgate.net
6-Bromo-3-pyridinylboronic acid (BPBA) Introduces a characteristic isotopic pattern for selective detection. nih.gov
Acylation (Esterification) Acetic Anhydride Increases volatility and thermal stability for GC-MS. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound and provides information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each functional group has characteristic absorption frequencies, making IR spectroscopy an excellent tool for functional group identification. uobabylon.edu.iq

For this compound, the key expected absorption bands are:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹. The broadness is due to hydrogen bonding between the hydroxyl groups.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region. The peaks just below 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp³-hybridized, as found in the cyclopentane ring and methyl groups. docbrown.info

C-H Bend: Bending vibrations for CH₂ and CH₃ groups appear in the 1470-1365 cm⁻¹ range. docbrown.info The gem-dimethyl group may show a characteristic doublet around 1380 cm⁻¹.

C-O Stretch: A strong absorption band in the 1200-1000 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bonds. The exact position can give clues about whether the alcohols are primary, secondary, or tertiary. For this compound, being a secondary and tertiary diol, strong absorptions are expected in this range.

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions that are unique to the molecule as a whole. docbrown.info

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3600 - 3200 (broad) O-H Stretch Alcohol (-OH)
2960 - 2850 C-H Stretch Alkane (C-H)
1470 - 1450 C-H Bend Methylene (B1212753) (-CH₂-)
~1380 C-H Bend gem-Dimethyl

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. aip.org While IR absorption requires a change in the molecule's dipole moment during a vibration, a Raman signal requires a change in the molecule's polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals but weak or absent IR signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

C-C Ring Vibrations: The symmetric stretching and "breathing" modes of the cyclopentane ring skeleton would be prominent in the Raman spectrum.

Symmetric C-H Stretching: The symmetric stretching vibrations of the methyl and methylene groups are typically strong in Raman spectra.

Gem-Dimethyl Group Vibrations: The symmetric stretching of the C-C bonds of the gem-dimethyl group attached to the ring would also be Raman active.

The O-H stretching vibration is typically a weak scatterer in Raman spectroscopy, making it less prominent than in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. comporgchem.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iqlibretexts.org This technique is most informative for molecules containing chromophores, which are typically systems of conjugated double or triple bonds or aromatic rings. pressbooks.pubmsu.edu

This compound is a saturated aliphatic diol. It lacks any conjugated π-systems or other traditional chromophores. The only electronic transitions available are high-energy σ → σ* (from the C-C and C-H bonds) and n → σ* (from the non-bonding electrons on the oxygen atoms). uobabylon.edu.iq These transitions require high-energy, short-wavelength UV radiation, typically below 200 nm. msu.edu

Therefore, this compound is expected to be transparent in the standard UV-Vis region (200-800 nm), meaning it will not display any significant absorption peaks. Its analysis by UV-Vis spectroscopy would not be a useful method for identification or quantification under normal conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org In the context of saturated diols like this compound, the primary electronic transitions available are sigma to sigma antibonding (σ → σ) and non-bonding to sigma antibonding (n → σ). upenn.edu

The σ electrons in the carbon-carbon and carbon-hydrogen single bonds are held tightly, and the energy required to excite them to a σ* antibonding orbital is very high. youtube.com Consequently, the absorption for σ → σ* transitions occurs at very short wavelengths, typically below 200 nm. upenn.edu Similarly, the non-bonding electrons (lone pairs) on the oxygen atoms of the hydroxyl groups can be excited to a σ* antibonding orbital. These n → σ* transitions also generally occur at wavelengths below 200 nm for alcohols. upenn.edu

Due to these characteristics, saturated diols are often transparent in the standard UV-Vis range of 200-700 nm, making them suitable as solvents for UV-Vis analysis of other compounds. upenn.edu The absence of significant absorption in the near-UV and visible regions is a key spectroscopic feature of saturated aliphatic diols.

The types of electronic transitions possible in organic molecules are summarized in the table below.

TransitionDescriptionTypical Wavelength (nm)
σ → σ Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital.< 200
n → σ Excitation of an electron from a non-bonding orbital to a sigma antibonding orbital.< 200
π → π Excitation of an electron from a pi bonding orbital to a pi antibonding orbital.200 - 500
n → π Excitation of an electron from a non-bonding orbital to a pi antibonding orbital.300 - 600

Data compiled from general spectroscopic principles. libretexts.orgupenn.eduyoutube.com

Other Characterization Methods

Beyond UV-Vis spectroscopy, other techniques provide deeper understanding of the solid-state structure and the potential for radical formation in diols.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For diols, XRD analysis provides detailed information on bond lengths, bond angles, and the conformation of the cyclopentane ring, as well as intermolecular interactions such as hydrogen bonding.

The following table presents representative crystallographic data for bi-1,1′-cyclopentane-1,1′-diol, illustrating the type of information derived from an XRD study.

ParameterValue
Chemical Formula C₁₀H₁₈O₂
Crystal System Monoclinic
Space Group C2/c
a (Å) 10.0025(5)
b (Å) 18.8285(9)
c (Å) 11.2384(6)
β (°) 115.327(2)
Volume (ų) 1913.11(17)
Temperature (K) 200

Data from the crystallographic study of bi-1,1′-cyclopentane-1,1′-diol. researchgate.net

This data allows for the construction of a detailed molecular model, revealing the puckering of the cyclopentane rings and the orientation of the hydroxyl groups, which are crucial for understanding the molecule's physical and chemical properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. bruker.comyoutube.com In the study of diols, EPR can be instrumental in identifying and understanding the structure of radical intermediates that may form during chemical reactions or upon exposure to energy sources like heat or radiation. nih.gov

Reactions involving diols can sometimes proceed through radical pathways. EPR spectroscopy can provide information about the identity, concentration, and electronic environment of these transient radical species. nih.gov For example, studies on the pyrolysis of related organic compounds have successfully used EPR to identify cyclopentadienyl (B1206354) radicals, demonstrating the technique's utility in characterizing cyclic radical structures. nih.gov The analysis of the EPR spectrum, specifically the g-value and hyperfine splitting patterns, allows for the identification of the radical and the mapping of the unpaired electron's distribution within the molecule. nih.gov

While specific EPR studies on radical intermediates derived from this compound were not found, the technique remains a primary method for investigating such species in diol chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-dimethylcyclopentane-1,2-diol in laboratory settings?

  • Methodological Answer : Synthesis of vicinal diols like this compound typically involves oxidation or reduction of cyclic ketones or epoxides. For example, chromium trioxide (CrO₃) in acidic conditions can oxidize substituted cyclopentanes to diols, while stereoselective reduction of diketones (e.g., using LiAlH₄) may yield specific stereoisomers . Catalytic hydrogenation with transition metals (e.g., Ru or Pd) can also be employed, with reaction conditions (temperature, solvent polarity) critically influencing diastereomeric ratios .

Q. How can spectroscopic techniques confirm the stereochemistry of this compound?

  • Methodological Answer :

  • IR Spectroscopy : OH stretching frequencies (3200–3600 cm⁻¹) and hydrogen-bonding patterns can distinguish cis/trans isomers. For example, cis-diols exhibit broader OH stretches due to intramolecular H-bonding .
  • NMR : 1^1H NMR coupling constants (JvicJ_{vic}) between hydroxyl-bearing carbons (e.g., J=68J = 6-8 Hz for trans vs. J<4J < 4 Hz for cis) and NOE effects resolve stereochemistry .
  • X-ray Crystallography : Provides definitive structural confirmation, particularly for crystalline derivatives like acetates or sulfonates .

Advanced Research Questions

Q. How do methyl substituents influence the reactivity of this compound in oxidation or catalytic reactions?

  • Methodological Answer :

  • Steric Effects : Methyl groups hinder nucleophilic attack on the diol, slowing oxidation rates. For example, Cr(VI)-mediated oxidation of ethane-1,2-diol proceeds via ester intermediates, where steric bulk alters reaction pathways .
  • Electronic Effects : Electron-donating methyl groups increase electron density at oxygen, enhancing H-bonding with catalysts. This can stabilize transition states in asymmetric catalysis, improving enantioselectivity .
  • Experimental Validation : Kinetic studies (e.g., varying [substrate], [catalyst]) and isotopic labeling (e.g., 18^{18}O) can isolate steric/electronic contributions .

Q. What strategies resolve contradictions in reported catalytic efficiencies of diols in cyclization reactions?

  • Methodological Answer :

  • Systematic Parameter Screening : Control variables like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading to identify optimal conditions .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) predict transition-state energies and explain discrepancies in stereochemical outcomes .
  • Cross-Validation : Compare results across multiple techniques (e.g., HPLC for product ratios, kinetic isotope effects) to reconcile conflicting data .

Q. How can computational models predict the stereochemical outcomes of diol-mediated cyclization?

  • Methodological Answer :

  • Conformational Analysis : Use molecular dynamics (MD) simulations to identify dominant conformers of this compound. For example, trans-diols may adopt chair-like cyclopentane conformations, while cis-diols favor boat forms .
  • Transition-State Modeling : DFT-based Nudged Elastic Band (NEB) methods map reaction coordinates and predict enantiomeric excess (ee) in asymmetric catalysis .

Methodological and Analytical Questions

Q. What experimental parameters are critical for quantifying diols like this compound in complex matrices?

  • Methodological Answer :

  • Gas Chromatography (GC) : Optimize column temperature (e.g., 150–200°C for cyclopentane derivatives) and derivatization (e.g., silylation with BSTFA) to enhance volatility .
  • HPLC : Use reversed-phase C18 columns with UV detection (210 nm for diol absorption) or refractive index (RI) detection. Internal standards (e.g., propane-1,2-diol) improve accuracy .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H]⁺ at m/z 146.13) and fragmentation patterns .

Q. How to assess the genotoxic potential of novel diols like this compound?

  • Methodological Answer :

  • In Vitro Assays : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to detect mutagenicity. Include metabolic activation (S9 liver homogenate) to simulate hepatic processing .
  • In Vivo Studies : Administer the diol to rodent models (e.g., OECD Guideline 474) and analyze micronuclei in bone marrow erythrocytes .
  • Threshold of Toxicological Concern (TTC) : Compare exposure levels to the TTC for DNA-reactive mutagens (0.0025 μg/kg/day) to prioritize risk .

Data Contradiction and Validation

Q. How to address conflicting reports on the stability of diol-metal complexes in catalytic systems?

  • Methodological Answer :

  • Spectroscopic Monitoring : Use UV-Vis (e.g., Cr(VI) → Cr(III) transitions at 450 nm) or EPR to track metal coordination in real-time .
  • Competitive Binding Studies : Introduce chelating agents (e.g., EDTA) to disrupt diol-metal complexes and measure activity loss .
  • Replicate Conditions : Ensure pH, ionic strength, and solvent purity match prior studies to isolate variables causing discrepancies .

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